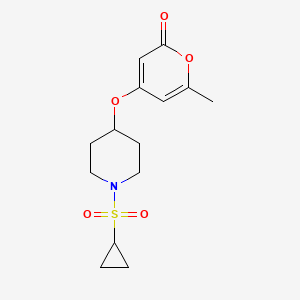
4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom. The molecule also contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The InChI code for a similar compound, [1-(cyclopropylsulfonyl)-4-piperidinyl]methanamine, is 1S/C9H18N2O2S/c10-7-8-3-5-11(6-4-8)14(12,13)9-1-2-9/h8-9H,1-7,10H2 . This provides a detailed description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors of Cytochrome P450 Isoforms
Cytochrome P450 (CYP) enzymes play a crucial role in drug metabolism, potentially leading to drug-drug interactions when multiple drugs are coadministered. Chemical inhibitors of CYP isoforms, including compounds similar to the mentioned chemical structure, are critical for understanding these interactions and predicting potential issues in drug development and therapy management (Khojasteh et al., 2011).
Radical Scavengers and Antioxidant Properties
Chromones and their derivatives, which share structural similarities with the compound , have been identified as potent radical scavengers and antioxidants. These properties are linked to their ability to neutralize active oxygen and halt free radical processes, potentially mitigating cell impairment and preventing various diseases (Yadav et al., 2014).
Sulfonamide Inhibitors and Their Therapeutic Applications
Sulfonamide compounds, including structures related to "4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one," are significant for their antibacterial properties and roles in treating various infections. These compounds are also explored for their potential in addressing issues like inflammation, cancer, and glaucoma, showcasing the breadth of applications stemming from their inhibitory effects on specific enzymes or pathways (Gulcin & Taslimi, 2018).
Xylan Derivatives and Biopolymer Research
Research on xylan derivatives, which could potentially be synthesized using compounds like the one mentioned, has shown promising results for developing new biopolymers with specific properties. These studies highlight the versatility and applicability of such chemical structures in creating materials with tailored functionalities for various industrial and pharmaceutical applications (Petzold-Welcke et al., 2014).
Catalysis and Synthesis of Heterocycles
The compound could theoretically play a role in catalysis, particularly in the synthesis of heterocyclic compounds. Research in this area focuses on developing novel catalysts and methodologies for creating pharmacologically active heterocycles, demonstrating the compound's potential utility in synthesizing biologically active molecules (Parmar et al., 2023).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1-cyclopropylsulfonylpiperidin-4-yl)oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-10-8-12(9-14(16)19-10)20-11-4-6-15(7-5-11)21(17,18)13-2-3-13/h8-9,11,13H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHVLYKSKGWFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

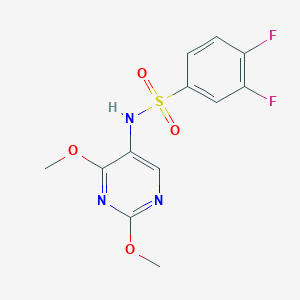
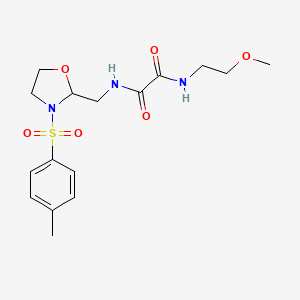
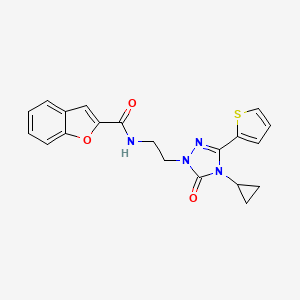
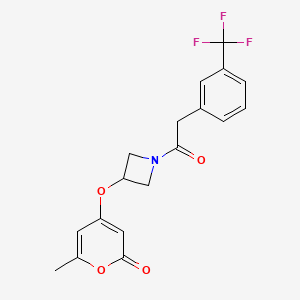
![8-(2-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922956.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2922958.png)
![N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide](/img/structure/B2922961.png)
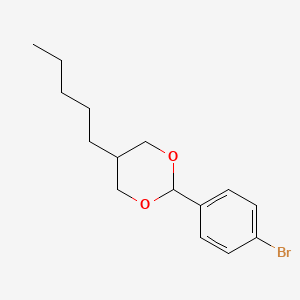
![3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2922963.png)
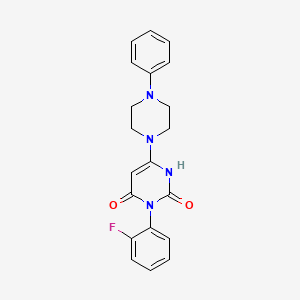
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2922967.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2922968.png)
![2-(4-Fluorophenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2922970.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2922971.png)